![molecular formula C8H15BrO2 B3284099 Ethyl 5-bromo-2-methylpentanoate CAS No. 77858-41-4](/img/structure/B3284099.png)
Ethyl 5-bromo-2-methylpentanoate
Overview
Description
Scientific Research Applications
Synthesis Applications
Ethyl 5-bromo-2-methylpentanoate and related compounds have been utilized extensively in chemical synthesis. This includes their role in creating potential proteinase inhibitors, as demonstrated in the synthesis of peptidyl 2,2-difluoro-3-aminopropionate (Angelastro, Bey, Mehdi, & Peet, 1992). Additionally, these compounds have been used in the creation of various organic molecules, such as in the reaction of methyl 1-bromocycloalkanecarboxylates with zinc and ethyl 5-aryl-3-oxo-2,2-diethylpent-4-enoates (Kirillov, Nikiforova, Slepukhin, & Vakhrin, 2012).
Catalysis and Organic Reactions
These compounds are also significant in catalysis and organic reactions. For example, they are used in palladium-catalyzed direct heteroarylations of heteroaromatics, facilitating the synthesis of biheteroaryls with high yields (Fu, Zhao, Bruneau, & Doucet, 2012). The synthesis of ethyl 7-chloro-2-oxoheptylate, an intermediate of cilastatin, also highlights their importance in multi-step organic syntheses (Xin-zhi, 2006).
Flavor and Fragrance Industry
Furthermore, derivatives of this compound have been investigated for their organoleptic properties, especially in the flavor and fragrance industry. For instance, various 3-methyl-2-oxopentanoates and 2-hydroxy-3-methylpentanoates have been synthesized and evaluated for their sensory attributes (Snowden, Grenno, & Vial, 2005).
Wine Aroma and Aging
In the field of food chemistry, these compounds have been studied for their impact on wine aroma and aging. The distribution and organoleptic impact of ethyl 2-hydroxy-4-methylpentanoate enantiomers in wine demonstrate their significant role in wine flavor, especially in terms of fruity aromas (Lytra, Tempère, de Revel, & Barbe, 2012). This is further supported by studies showing the influence of these compounds on red wine fruity aroma and their contribution to sensory profiles (Lytra, Tempère, de Revel, & Barbe, 2015).
properties
IUPAC Name |
ethyl 5-bromo-2-methylpentanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO2/c1-3-11-8(10)7(2)5-4-6-9/h7H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMIPESLVQBMCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)CCCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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